Acetazolamide

Descripción

This compound appears as white to yellowish-white fine crystalline powder. No odor or taste. (NTP, 1992)

This compound is a sulfonamide, a member of thiadiazoles and a monocarboxylic acid amide. It has a role as a diuretic, an anticonvulsant and an EC 4.2.1.1 (carbonic anhydrase) inhibitor. It is a conjugate acid of an this compound(1-). It derives from a hydride of a 1,3,4-thiadiazole.

One of the carbonic anhydrase inhibitors that is sometimes effective against absence seizures. It is sometimes useful also as an adjunct in the treatment of tonic-clonic, myoclonic, and atonic seizures, particularly in women whose seizures occur or are exacerbated at specific times in the menstrual cycle. However, its usefulness is transient often because of rapid development of tolerance. Its antiepileptic effect may be due to its inhibitory effect on brain carbonic anhydrase, which leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition. (From Smith and Reynard, Textbook of Pharmacology, 1991, p337)

This compound is a Carbonic Anhydrase Inhibitor. The mechanism of action of this compound is as a Carbonic Anhydrase Inhibitor.

This compound is a sulfonamide derivative with diuretic, antiglaucoma, and anticonvulsant properties. This compound is a non-competitive inhibitor of carbonic anhydrase, an enzyme found in cells in the proximal tube of the kidney, the eye, and glial cells. Inhibition of this enzyme in the kidney prevents excretion of hydrogen, leading to increased bicarbonate and cation excretion and increased urinary volume, which results in an alkaline diuresis. This compound reduces the concentration of bicarbonate, resulting in a decreased synthesis of aqueous humor in the eye, thereby lowering intraocular pressure. Although its mechanism of action is unknown, this compound has anti-convulsant properties resulting from indirect effects secondary to metabolic acidosis or direct effects on neuronal transmission. This compound also produces respiratory stimulant effects in response to changes to both carbon dioxide and oxygen tension levels within the lungs.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and has 8 approved and 22 investigational indications. This drug has a black box warning from the FDA.

One of the CARBONIC ANHYDRASE INHIBITORS that is sometimes effective against absence seizures. It is sometimes useful also as an adjunct in the treatment of tonic-clonic, myoclonic, and atonic seizures, particularly in women whose seizures occur or are exacerbated at specific times in the menstrual cycle. However, its usefulness is transient often because of rapid development of tolerance. Its antiepileptic effect may be due to its inhibitory effect on brain carbonic anhydrase, which leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition. (From Smith and Reynard, Textbook of Pharmacology, 1991, p337)

See also: Methazolamide (related); this compound Sodium (active moiety of); Benzolamide (related).

Propiedades

IUPAC Name |

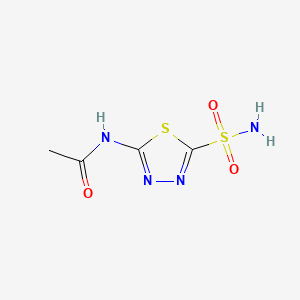

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKPWHYZMXOIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3S2 | |

| Record name | ACETAZOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1424-27-7 (mono-hydrochloride salt) | |

| Record name | Acetazolamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022544 | |

| Record name | Acetazolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetazolamide appears as white to yellowish-white fine crystalline powder. No odor or taste. (NTP, 1992), Solid | |

| Record name | ACETAZOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetazolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), SPARINGLY SOL IN COLD WATER, SLIGHTLY SOL IN ALCOHOL, INSOL IN CHLOROFORM, DIETHYL ETHER, CARBON TETRACHLORIDE; SLIGHTLY SOL IN ACETONE, Readily soluble in 1 N sodium carbonate solution., In water= 980 mg/l at 30 °C., 2.79e+00 g/L | |

| Record name | SID855900 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ACETAZOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetazolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetazolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM WATER, WHITE TO FAINTLY YELLOWISH WHITE, CRYSTALLINE, POWDER | |

CAS No. |

59-66-5 | |

| Record name | ACETAZOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetazolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetazolamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetazolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetazolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetazolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetazolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetazolamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3FX965V0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETAZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetazolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

496 to 498 °F (effervescence) (NTP, 1992), 258-259 °C (EFFERVESCENCE), 260.5 °C | |

| Record name | ACETAZOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetazolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetazolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Acetazolamide in Regulating Intracellular pH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetazolamide, a sulfonamide derivative, is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃).[1][2] This inhibition disrupts the normal physiological equilibrium between CO₂, bicarbonate (HCO₃⁻), and protons (H⁺), leading to significant alterations in both intracellular pH (pHi) and extracellular pH.[2][3] By impeding the rapid interconversion of these species, this compound effectively modulates cellular pH-regulating mechanisms, impacting a wide array of physiological processes. These include fluid and electrolyte balance, neuronal excitability, and cellular proliferation.[1][4] This technical guide provides a comprehensive overview of the core mechanism of this compound, presents quantitative data on its effects on pHi across various cell types, details key experimental protocols for studying these effects, and illustrates the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of this compound is the non-competitive inhibition of carbonic anhydrase.[3] CAs are metalloenzymes that dramatically accelerate the hydration of CO₂ to H₂CO₃, which then rapidly dissociates into H⁺ and HCO₃⁻.[4] This reaction is fundamental to cellular pH buffering and the transport of CO₂ and HCO₃⁻ across cell membranes.

By inhibiting CA, this compound slows this reaction by several orders of magnitude.[5] The immediate consequence is a reduced rate of H⁺ and HCO₃⁻ formation from CO₂ and water within the cell. This disruption leads to an accumulation of intracellular CO₂ and a depletion of protons, which would initially suggest an alkalinizing effect. However, the predominant effect observed in many tissues is a net intracellular acidification.[6][7] This occurs because the inhibition of CA also impairs the cell's ability to buffer acid loads and affects the activity of various membrane transporters that rely on H⁺ and HCO₃⁻ gradients.

For instance, in the renal proximal tubule, CA inhibition reduces the availability of intracellular H⁺ for the Na⁺/H⁺ exchanger (NHE) on the apical membrane, thereby decreasing sodium and bicarbonate reabsorption and leading to diuresis.[8][9] The overall impact on pHi is context-dependent, varying with the specific CA isoforms present, their subcellular location (cytosolic vs. membrane-bound), and the complement of ion transporters and exchangers in a given cell type.

Caption: this compound inhibits carbonic anhydrase, slowing CO₂ hydration and disrupting H⁺ and HCO₃⁻ levels.

Quantitative Data on pHi Regulation

The effect of this compound on intracellular pH is highly dependent on the cell type, experimental conditions, and the specific CA isoforms being targeted. The following tables summarize quantitative findings from various studies.

| Cell/Tissue Type | This compound (AZM) Concentration | Observed Effect on Intracellular pH (pHi) | Magnitude of Change | Reference(s) |

| Bovine Corneal Endothelium | 100 µM or 500 µM | Intracellular Acidification | ↓ 0.06 ± 0.01 pH units | [6] |

| Multiple Myeloma (8226) Cells | Not Specified | Intracellular Acidification (under hypoxia) | ↓ from ~6.6 to ~6.4 | [7] |

| Developing Rodent Limb Bud | Not Specified | Intracellular Acidification (15 hrs post-treatment) | Significant Decrease | [10] |

| Rat Middle Cerebral Arteries | 100 µM | No significant effect on steady-state pHi | - | [11] |

| Experimental Parameter | This compound (AZM) Concentration | Observed Effect | Magnitude of Change | Reference(s) |

| Rate of pHi change (Na⁺:HCO₃⁻ cotransport) | 100 µM or 500 µM | Slowed initial rate of pHi change | ↓ to 50 ± 10% of control | [6] |

| Rate of pHi change (Cl⁻/HCO₃⁻ exchange) | 100 µM or 500 µM | Slowed initial rate of pHi change | ↓ to 37 ± 1% of control | [6] |

| ¹⁴C Extraction (Skeletal Muscle) | 10⁻⁴ M | Reduced ¹⁴C extraction (indicating CA inhibition) | ↓ from 0.72 to 0.45 | [12] |

| Na⁺ influx (Rabbit Renal Cortex) | 0.6 mM | Inhibited NH₄⁺ gradient-stimulated Na⁺ influx | >75% inhibition | [13] |

| Carbonic Anhydrase Isoform | This compound Inhibition Constant (Ki) | Reference(s) |

| CA II (Renal) | 12 nM | [5] |

| CA IV (Renal) | 74 nM | [5] |

Key Experimental Protocols

Measurement of Intracellular pH using BCECF-AM

This is the most common method for monitoring pHi in living cells.[6] It utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). The membrane-permeant acetoxymethyl ester form (BCECF-AM) is loaded into cells, where intracellular esterases cleave the AM group, trapping the fluorescent BCECF probe inside.[14][15]

Protocol Outline:

-

Cell Preparation: Plate adherent cells on coverslips or prepare cell suspensions. Ensure cells are healthy and in a suitable buffer (e.g., HEPES-buffered saline).[16]

-

Dye Loading:

-

Washing: Wash the cells at least three times with the experimental buffer to remove extracellular dye and allow for complete de-esterification of the intracellular probe.[14]

-

Fluorescence Measurement:

-

Mount the cells on a fluorescence microscope or use a fluorometer/plate reader.

-

Excite the BCECF probe at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[14][16]

-

Measure the emission intensity at ~535 nm for both excitation wavelengths.[14]

-

-

Data Analysis & Calibration:

-

The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is calculated. This ratiometric approach minimizes artifacts from dye concentration, cell path length, and photobleaching.[15]

-

To convert the fluorescence ratio to an absolute pHi value, a calibration curve is generated at the end of each experiment. This is done by perfusing the cells with high-K⁺ buffers of known pH values in the presence of a protonophore like nigericin, which equilibrates the intracellular and extracellular pH.

-

Caption: Experimental workflow for measuring intracellular pH (pHi) using the fluorescent indicator BCECF-AM.

Determination of Carbonic Anhydrase Activity

Several assays exist to measure CA activity, with the primary methods focusing on either CO₂ hydration or esterase activity.[18][19]

1. CO₂ Hydration Assay (Modified Wilbur-Anderson Assay): [18][19] This method follows the pH change resulting from the CA-catalyzed hydration of CO₂.

-

Principle: The assay measures the time required for the pH of a buffered solution (e.g., Tris-HCl) to drop from a high value (e.g., 8.3) to a lower value (e.g., 6.3) after the addition of CO₂-saturated water. The presence of CA accelerates this pH drop.[18]

-

Protocol:

-

A reaction vessel containing a buffer and a pH indicator (like phenol red) is cooled to near 0°C to increase CO₂ solubility.[18][19]

-

The reaction is initiated by injecting a known volume of ice-cold, CO₂-saturated water.

-

The change in absorbance of the pH indicator (e.g., at 570 nm for phenol red) or the pH change itself is monitored over time.[19]

-

The time for the specified pH drop is recorded for both the uncatalyzed reaction (T₀) and the enzyme-catalyzed reaction (T).

-

Enzyme activity in Wilbur-Anderson Units (WAU) is calculated as: WAU = (T₀ - T) / T.

-

2. Esterase Activity Assay (p-Nitrophenyl Acetate Assay): [18] This colorimetric method utilizes the fact that CAs also exhibit esterase activity.

-

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow chromophore. The rate of p-nitrophenol formation is measured spectrophotometrically.

-

Protocol:

-

The enzyme sample is added to a reaction buffer.

-

The reaction is started by adding a stock solution of pNPA.

-

The increase in absorbance at a specific wavelength (typically ~400 nm) is monitored over time.

-

The initial rate of the reaction is proportional to the CA concentration. This assay is simpler and faster than the hydration assay but measures a non-physiological reaction.[18]

-

Signaling Pathways and Cellular Consequences

The regulation of pHi is critical for a multitude of cellular functions. By inducing intracellular acidification, this compound can influence several downstream pathways.

1. Regulation of Ion Transporters: The activity of many ion transporters is pH-sensitive. For example, this compound-induced acidification can modulate the activity of Na⁺/H⁺ exchangers (NHEs) and Na⁺-HCO₃⁻ cotransporters (NBCs), which are themselves key regulators of pHi.[20] In the kidney, inhibition of the CA-NBCe1 metabolon complex is thought to be a key mechanism of action.[9]

2. Proliferation and Apoptosis in Cancer: Many cancer cells, particularly in a hypoxic environment, maintain a relatively alkaline pHi while promoting an acidic extracellular microenvironment. This "reversed" pH gradient favors proliferation and metastasis. By inhibiting CAs (especially the tumor-associated isoform CAIX), this compound can disrupt this pH balance, causing intracellular acidification that can overcome resistance to hypoxia-mediated apoptosis and reduce tumor growth.[7]

Caption: this compound inhibits CAIX in hypoxic tumors, leading to intracellular acidification and apoptosis.

Conclusion

This compound's role in regulating intracellular pH is a direct consequence of its potent inhibition of carbonic anhydrase. By slowing the fundamental CO₂ hydration reaction, it disrupts cellular acid-base homeostasis, typically resulting in intracellular acidification. The precise quantitative effects and downstream consequences are tissue- and cell-type specific, depending on the local expression of CA isoforms and ion transporters. The methodologies detailed herein, particularly fluorescence-based pHi measurement and CA activity assays, are crucial tools for researchers and drug developers investigating the multifaceted effects of this compound and other CA inhibitors. A thorough understanding of these mechanisms is vital for optimizing existing therapeutic applications and exploring new indications in fields ranging from oncology to neuroscience.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Effect of this compound on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound causes renal [Formula: see text] wasting but inhibits ammoniagenesis and prevents the correction of metabolic acidosis by the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estimating intracellular pH in developing rodent embryos using a computer imaging technique: changes in embryonic pH and proliferation rates following maternal treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3– fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on Na+-HCO-3 cotransport in basolateral membrane vesicles isolated from rabbit renal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. genecopoeia.com [genecopoeia.com]

- 16. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 17. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. journals.physiology.org [journals.physiology.org]

Acetazolamide's Impact on Cerebrospinal Fluid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of acetazolamide's effect on cerebrospinal fluid (CSF) production pathways. It provides a comprehensive overview of the quantitative data, detailed experimental protocols from key studies, and visual representations of the signaling cascades involved.

Introduction: The Role of this compound in CSF Dynamics

This compound, a potent carbonic anhydrase inhibitor, has long been a cornerstone in the management of conditions characterized by elevated intracranial pressure (ICP), such as idiopathic intracranial hypertension and hydrocephalus.[1] Its primary mechanism of action lies in the reduction of cerebrospinal fluid (CSF) secretion by the choroid plexus, the brain's specialized epithelial tissue responsible for producing the majority of CSF.[1][2][3] By inhibiting carbonic anhydrase, this compound disrupts the delicate balance of ion transport that drives water movement into the cerebral ventricles, thereby decreasing the rate of CSF production.[3][4] This guide delves into the molecular pathways and physiological consequences of this inhibition.

Quantitative Effects of this compound on CSF Production and Intracranial Pressure

The administration of this compound leads to a quantifiable reduction in both CSF production rates and intracranial pressure. The following tables summarize key findings from various preclinical and clinical studies.

| Parameter | Species/Study Population | Dosage | Reduction (%) | Key Findings | Citation |

| CSF Production | Children with hydrocephalus | 50-75 mg/kg/day | 39-48% | Significant decrease in externalized ventriculostomy drain output. | [5][6] |

| CSF Production | Sprague-Dawley Rats | 50 mg/kg | ~45% | This dose appears to achieve maximal effect due to this compound-insensitive carbonic anhydrases. | [3] |

| CSF Production | Cats | Intravenous | 50-90% | Marked inhibition of transport mechanisms in the choroid plexus. | [7] |

| Intracranial Pressure (ICP) | Healthy Rats | 200mg (single dose) | 66 ± 4% (maximum reduction at 55 min) | Significant lowering of ICP within 10 minutes of injection. | [8] |

| Intracranial Pressure (ICP) | Patients with high ICP CSF leaks | 500 mg (oral) | 31.6% | Mean pressure dropped from 32.0 ± 7.4 cm H₂O to 21.9 ± 7.5 cm H₂O. | [9] |

| Intracranial Pressure (ICP) | Patients with Idiopathic Intracranial Hypertension | Up to 4 g/day | -128 mm H₂O (mean change) | Significant decrease in cerebrospinal fluid pressure compared to placebo. | [4] |

Table 1: Effect of this compound on Cerebrospinal Fluid (CSF) Production. This table summarizes the quantitative reduction in CSF production observed in various studies following this compound administration.

| Parameter | Species/Study Population | Dosage | Change | Key Findings | Citation |

| Na+/K+ ATPase Activity | Rat Choroid Plexus Epithelial Cells | In vitro | Significant decrease (P=0.0022) | Direct inhibitory effect on the primary ion pump for CSF secretion. | [8] |

| Aquaporin-1 (AQP1) Protein | Rat Choroid Plexus (membrane fraction) | 200mg (single dose) | Increase (p=0.0152) | A compensatory response to the altered ion transport. | [8] |

| Na+/K+ ATPase Protein | Rat Choroid Plexus (membrane fraction) | 200mg (single dose) | Increase (p=0.0411) | A potential compensatory mechanism to the drug's effect. | [8] |

| Blood HCO₃⁻ Levels | Rats | Intravenous | Decrease | Systemic metabolic acidosis is a known side effect. | [10] |

| End-tidal CO₂ (etCO₂) | Rats | Intravenous | Abrupt decrease (-32 ± 1%) | Reflects the systemic effects of carbonic anhydrase inhibition. | [10] |

Table 2: Molecular and Physiological Changes Induced by this compound. This table outlines the impact of this compound on key transporters and physiological parameters.

Signaling Pathways and Molecular Mechanisms

This compound's primary target is carbonic anhydrase, an enzyme crucial for the hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). In the choroid plexus epithelial cells, this reaction is fundamental for providing the necessary ions for transport into the ventricles.

The inhibition of carbonic anhydrase by this compound leads to a reduction in the intracellular availability of H⁺ and HCO₃⁻. This has several downstream consequences for ion transporters located on both the basolateral (blood-facing) and apical (CSF-facing) membranes of the choroid plexus epithelium. The decreased availability of these ions indirectly inhibits the activity of various bicarbonate transporters.[10][11] The net effect is a reduction in the transport of sodium (Na⁺), chloride (Cl⁻), and bicarbonate (HCO₃⁻) ions into the CSF, which in turn diminishes the osmotic gradient necessary for water to follow, primarily through aquaporin-1 (AQP1) channels.[8][12]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the effects of this compound.

In Vivo Measurement of Intracranial Pressure and CSF Secretion in Rats

-

Animal Model: Adult female Sprague-Dawley rats are commonly used.[8][13]

-

Anesthesia and Ventilation: Animals are anesthetized, often with isoflurane, and mechanically ventilated to maintain stable blood gases.[10][13]

-

ICP Monitoring: A pressure-sensitive catheter is inserted into the cisterna magna or a lateral ventricle to continuously record ICP.[8][13]

-

Drug Administration: this compound or vehicle is administered intravenously (i.v.), intraperitoneally (i.p.), or via oral gavage.[3][14]

-

CSF Secretion Measurement: CSF secretion rate can be determined using methods like the ventriculo-cisternal perfusion technique with inulin as a marker. The dilution of inulin in the collected CSF is used to calculate the rate of newly formed CSF.

-

Physiological Monitoring: Arterial blood pressure, heart rate, and end-tidal CO₂ are monitored throughout the experiment to assess systemic effects.[3][10]

References

- 1. neurologytoday.aan.com [neurologytoday.aan.com]

- 2. A randomized sequential cross-over trial evaluating five purportedly ICP-lowering drugs in idiopathic intracranial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Mitigates Intracranial Pressure Spikes Without Affecting Functional Outcome After Experimental Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Use of this compound to decrease cerebrospinal fluid production in chronically ventilated patients with ventriculopleural shunts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound and furosemide on the production and composition of cerebrospinal fluid from the cat choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound lowers intracranial pressure and modulates the cerebrospinal fluid secretion pathway in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound for Pseudotumor Cerebri: Evidence From the NORDIC Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound modulates intracranial pressure directly by its action on the cerebrospinal fluid secretion apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

Investigating the Diuretic Properties of Acetazolamide at a Molecular Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide, a sulfonamide derivative, is a potent inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, including renal regulation of acid-base balance and fluid secretion.[1][2] Its diuretic effect stems from its ability to disrupt bicarbonate reabsorption in the proximal tubules of the kidneys. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's diuretic action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Molecular Mechanism of Action

This compound exerts its diuretic effect primarily through the inhibition of carbonic anhydrase isozymes, particularly carbonic anhydrase II (CA-II) in the cytoplasm and carbonic anhydrase IV (CA-IV) on the apical membrane of proximal tubule epithelial cells.[3][4] This inhibition disrupts the normal reabsorption of bicarbonate (HCO₃⁻), leading to increased excretion of bicarbonate, sodium (Na⁺), potassium (K⁺), and water.[1][5][6][7]

The process unfolds as follows:

-

Inhibition of Carbonic Anhydrase: In the proximal tubule, filtered HCO₃⁻ combines with secreted hydrogen ions (H⁺) to form carbonic acid (H₂CO₃). Membrane-bound CA-IV catalyzes the rapid dehydration of H₂CO₃ into carbon dioxide (CO₂) and water (H₂O), which can freely diffuse into the tubular cell.[3][8][9]

-

Disruption of Bicarbonate Reabsorption: Once inside the cell, cytoplasmic CA-II facilitates the reverse reaction, hydrating CO₂ back into H₂CO₃, which then dissociates into H⁺ and HCO₃⁻.[3][8] The reabsorbed HCO₃⁻ is then transported across the basolateral membrane into the bloodstream. By inhibiting both CA-IV and CA-II, this compound effectively halts this entire cycle.

-

Increased Solute Excretion: The accumulation of HCO₃⁻ in the tubular lumen creates an osmotic gradient, drawing water into the tubule and leading to diuresis. The increased luminal negativity also promotes the excretion of Na⁺ and K⁺.[7][10]

-

Systemic Effects: The renal loss of bicarbonate leads to a hyperchloremic metabolic acidosis.[10]

Signaling Pathway of Bicarbonate Reabsorption and its Inhibition by this compound

Caption: Bicarbonate reabsorption pathway and its inhibition by this compound.

Quantitative Data

The administration of this compound leads to significant and measurable changes in urinary and plasma parameters. The following tables summarize key quantitative data from various studies.

Table 1: Inhibition Constants (Ki) of this compound for Human Carbonic Anhydrase Isoforms

| Isoform | Ki (nM) |

| hCA I | 20.5 - 81.3 |

| hCA II | 0.59 - 0.79 |

| hCA IX | 25 |

| hCA XII | Subnanomolar |

Data compiled from a study on novel sulfonyl semicarbazides, with this compound as a standard.[11]

Table 2: Effect of this compound on Urinary Parameters

| Parameter | Baseline (Mean ± SD) | Post-Acetazolamide (Mean ± SD) | p-value |

| Urine pH | 5.55 ± 0.26 | 6.13 ± 0.37 (at 12h) | 0.005 |

| Urine pH | 5.9 (range 5-7) | 7.2 (range 6.5-8.5) | 0.001 |

| Urinary Bicarbonate (mEq/L) | - | Significantly increased | - |

| Urinary Sodium (mmol/24h) | - | Significantly increased | - |

| Urinary Potassium (mmol/24h) | - | Significantly increased | - |

Data from studies on critically ill patients and patients with uric acid and cystine stone formation.[12][13][14]

Table 3: Effect of this compound on Plasma/Serum Parameters

| Parameter | Baseline (Mean ± SD) | Post-Acetazolamide (Mean ± SD) | p-value |

| Venous Blood pH | - | Reduced by 0.09 units | < 0.05 |

| Plasma HCO₃⁻ (mM) | - | Reduced by 5.9 mM | < 0.05 |

| Serum Bicarbonate (mmol/L) | 36.2 ± 4.6 | 30.9 ± 4.5 | < 0.001 |

| Serum Chloride (mmol/L) | 91.1 ± 6.8 | 95.4 ± 6.2 | < 0.03 |

Data from studies in healthy males and a systematic review.[1][7][15]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from a colorimetric screening kit method.[5]

Objective: To determine the inhibitory effect of this compound on carbonic anhydrase activity.

Materials:

-

96-well clear flat-bottom microplate

-

Multi-well absorbance microplate reader

-

Carbonic Anhydrase (CA) enzyme

-

CA Assay Buffer

-

CA Substrate (e.g., p-nitrophenyl acetate)

-

This compound (inhibitor)

-

Solvent for inhibitor (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare CA Enzyme Working Solution by diluting the enzyme in CA Dilution Buffer.

-

Prepare a stock solution of this compound in the chosen solvent at 10 times the highest final test concentration.

-

-

Assay Setup:

-

Designate wells for:

-

Enzyme Control (EC): 80 µL CA Assay Buffer + 5 µL CA Enzyme Working Solution + 10 µL Solvent

-

Sample (S): 80 µL CA Assay Buffer + 5 µL CA Enzyme Working Solution + 10 µL this compound solution

-

Inhibitor Control (IC): 80 µL CA Assay Buffer + 5 µL CA Enzyme Working Solution + 10 µL of a known CA inhibitor (if different from this compound)

-

Solvent Control (SC): To test the effect of the solvent on enzyme activity.

-

Background Control (BC): 85 µL CA Assay Buffer + 10 µL this compound solution (no enzyme).

-

-

-

Incubation: Add the respective components to the wells and incubate at room temperature for 10 minutes.

-

Substrate Addition: Add 5 µL of CA Substrate to all wells and mix.

-

Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 1 hour at room temperature.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/Δt) for all samples from the linear portion of the kinetic plot.

-

Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100.

-

Determine the IC₅₀ value of this compound by plotting percent inhibition against a range of inhibitor concentrations.

-

In Vivo Diuretic Activity Assay in Rats

This protocol is a generalized procedure based on established methods for evaluating diuretic activity.[16][17]

Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.

Materials:

-

Male Wistar rats (150-200g)

-

Metabolic cages for urine and feces separation

-

Graduated measuring cylinders

-

Oral gavage needles

-

This compound

-

Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)

-

Furosemide (as a positive control)

-

Flame photometer or ion-selective electrodes for electrolyte analysis

-

pH meter

Procedure:

-

Animal Acclimatization and Preparation:

-

Acclimatize rats for at least one week with free access to standard diet and water.

-

Fast the animals overnight (18 hours) before the experiment, with free access to water.

-

-

Grouping and Dosing:

-

Divide the rats into three groups (n=6 per group):

-

Group I (Control): Administer the vehicle orally.

-

Group II (Standard): Administer furosemide (e.g., 20 mg/kg) orally.

-

Group III (Test): Administer this compound (e.g., 50 mg/kg) orally.

-

-

Immediately after dosing, administer a saline load (e.g., 25 mL/kg) orally to all animals to ensure adequate hydration and urine output.

-

-

Urine Collection:

-

Place each rat in an individual metabolic cage.

-

Collect urine for a period of 5 to 24 hours.

-

-

Data Collection and Analysis:

-

Measure the total urine volume for each rat.

-

Analyze the urine samples for:

-

Sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.

-

Chloride (Cl⁻) concentration.

-

pH using a pH meter.

-

-

Calculate the total excretion of each electrolyte.

-

Compare the results from the this compound-treated group with the control and standard groups using appropriate statistical tests (e.g., ANOVA).

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the diuretic properties of a compound like this compound.

Caption: Experimental workflow for investigating diuretic properties.

Conclusion

The diuretic action of this compound is a well-defined process at the molecular level, centered on the inhibition of carbonic anhydrase in the renal proximal tubules. This guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols for its investigation. The provided visualizations offer a clear understanding of the signaling pathways and experimental workflows involved. This information serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound in Decompensated Heart Failure With Volume Overload - American College of Cardiology [acc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. Body water and electrolyte responses to this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 25.5 Physiology of Urine Formation: Tubular Reabsorption and Secretion – Anatomy & Physiology 2e [open.oregonstate.education]

- 9. med.libretexts.org [med.libretexts.org]

- 10. Carbonic Anhydrase Activity Assay [protocols.io]

- 11. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-mediated decrease in strong ion difference accounts for the correction of metabolic alkalosis in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound is an effective adjunct for urinary alkalization in patients with uric acid and cystine stone formation recalcitrant to potassium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijpp.com [ijpp.com]

- 17. sysrevpharm.org [sysrevpharm.org]

Acetazolamide: A Carbonic Anhydrase Inhibitor with Renewed Therapeutic Potential in Novel Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acetazolamide, a sulfonamide derivative and a potent inhibitor of carbonic anhydrase (CA), has been a cornerstone in the management of various conditions such as glaucoma, epilepsy, and altitude sickness for decades. Its primary mechanism of action involves the reversible, non-competitive inhibition of carbonic anhydrase isozymes, leading to a reduction in the formation of carbonic acid and subsequent alterations in fluid and electrolyte balance. Beyond these well-established indications, a growing body of preclinical and clinical research is uncovering the therapeutic potential of this compound in a range of novel disease models, spanning neurodegenerative disorders, oncology, and metabolic diseases. This technical guide provides a comprehensive overview of these emerging applications, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in various disease models.

| Disease Model | Key Parameter | This compound Treatment | Result | Reference |

| Alzheimer's Disease (TgSwDI Mouse Model) | Amyloid-β (Aβ) Deposition | Chronic administration | >50% reduction in Aβ deposits in brain vasculature | [Canepa et al., 2023] |

| Cognitive Function (Barnes Maze) | Chronic administration | Trend towards improved cognition (reduced distance and errors) | [Canepa et al., 2023] | |

| Glioblastoma (Mouse Glioma Model) | Survival Time | Combination with Temozolomide (TMZ) | 30-40% increase in survival time | [Wu et al., 2018] |

| Renal Cell Carcinoma (In Vitro) | Cell Invasion (Caki-2 cells) | 10 µM | 74% inhibition of invasion | [Parkkila et al., 2000] |

| Cell Invasion (ACHN cells) | 10 µM | Significant inhibition of invasion | [Parkkila et al., 2000] | |

| Urothelial Carcinoma (BBN-induced Mouse Model) | Muscle Invasive UC Incidence | Combination with Cisplatin | Significantly decreased incidence | [Matsue et al., 2022] |

| Epilepsy (MES Rat Model) | Tonic Hind Limb Extension (THLE) | 17.5 mg/kg and 35 mg/kg | Abolished THLE phase in 50% and 66.66% of animals, respectively | [Kumar & Kishore, 2018] |

| Clonus Duration | 17.5 mg/kg and 35 mg/kg | Significant reduction in clonus duration | [Kumar & Kishore, 2018] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research in novel disease models.

Alzheimer's Disease: TgSwDI Mouse Model and Barnes Maze Protocol

Animal Model: The TgSwDI mouse model, which expresses a human amyloid-β precursor protein with Swedish, Dutch, and Iowa mutations, is utilized to study cerebral amyloid angiopathy and associated cognitive deficits.

Treatment Protocol:

-

Animals: Male and female TgSwDI mice.

-

Treatment: this compound administered in the drinking water.

-

Duration: Chronic treatment initiated prior to or at the onset of significant pathology.

Barnes Maze Protocol for Spatial Learning and Memory:

-

Apparatus: A circular platform with 20 equally spaced holes around the periphery. One hole leads to an escape box. Visual cues are placed around the maze.

-

Habituation (Day 1): Mice are placed in the center of the maze under a cylinder for 15 seconds, then allowed to explore for 3 minutes and guided to the escape box if not found.

-

Training (Days 2-5): Two trials per day with an inter-trial interval of at least 1 hour. Mice are placed in the center and given 3 minutes to find the escape box. If they fail, they are guided to it.

-

Probe Trial (Day 6): The escape box is removed, and the mouse is allowed to explore the maze for 90 seconds. The time spent in the target quadrant (where the escape box was) is recorded.

Renal Cell Carcinoma: In Vitro Invasion Assay

Cell Lines: Human renal carcinoma cell lines Caki-1, Caki-2, ACHN, and A-498 are used.

Matrigel Invasion Assay Protocol:

-

Apparatus: Boyden chambers with an 8.0 µm pore size polycarbonate membrane coated with Matrigel.

-

Cell Seeding: 1.8 x 10^5 cells in serum-free medium are seeded into the upper chamber.

-

Treatment: this compound (e.g., 1 µM, 10 µM, or 1 mM) is added to the culture medium in both the upper and lower chambers. The medium is refreshed with a second dose after 24 hours.[1]

-

Incubation: 48 hours at 37°C.[1]

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope.

Epilepsy: Maximal Electroshock Seizure (MES) Model in Rats

Animal Model: Albino rats are commonly used for this model of generalized tonic-clonic seizures.

MES Protocol:

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Stimulation: A 60 Hz alternating current of 150 mA is delivered for 0.2 seconds through the corneal electrodes.[1]

-

Treatment: this compound is administered intraperitoneally at various doses (e.g., 8.75, 17.5, 35 mg/kg) at a predetermined time before the electroshock.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension (THLE) phase of the seizure. The duration of clonus is also measured.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects in these novel disease models are attributed to its influence on specific signaling pathways beyond simple diuresis.

Glioblastoma: Overcoming Temozolomide Resistance

In glioblastoma, resistance to the standard chemotherapeutic agent temozolomide (TMZ) is a major clinical challenge. High levels of the protein BCL-3 have been shown to confer resistance to TMZ by upregulating the expression of carbonic anhydrase II (CAII).[2][3] this compound, by inhibiting CAII, can restore the sensitivity of glioblastoma cells to TMZ-induced DNA damage and subsequent cell death.[2]

Urothelial Carcinoma: Inhibition of Wnt/β-catenin Signaling

In urothelial carcinoma, this compound has been shown to inhibit tumor progression by suppressing the Wnt/β-catenin signaling pathway.[4][5] Overexpression of carbonic anhydrase 2 (CA2) can lead to the activation of this pathway, promoting cell migration and invasion. This compound's inhibition of CA2 leads to a downstream reduction in β-catenin signaling, thereby attenuating the malignant phenotype.[4]

Renal Cell Carcinoma: Targeting Carbonic Anhydrase IX (CAIX)

Carbonic anhydrase IX (CAIX) is highly expressed on the surface of renal cell carcinoma cells and is associated with tumor progression and metastasis.[6][7] Its expression is regulated by hypoxia-inducible factor (HIF).[6] this compound and its derivatives can bind to CAIX, leading to the inhibition of its enzymatic activity, which is crucial for pH regulation in the tumor microenvironment. This disruption can inhibit cancer cell invasion.[1][8] Furthermore, this compound derivatives are being explored as vehicles to deliver cytotoxic drugs specifically to CAIX-expressing tumors.[9][10]

Cerebrospinal Fluid Production: Modulation of AQP1 and Na+/K+ ATPase

This compound's ability to lower intracranial pressure is attributed to its impact on cerebrospinal fluid (CSF) production in the choroid plexus. It inhibits the Na+/K+ ATPase, a primary driver of CSF secretion.[11] Additionally, this compound has been shown to modulate the expression and/or function of aquaporin-1 (AQP1), a water channel involved in CSF movement.[12] This dual action on ion and water transport contributes to the reduction in CSF production.

Conclusion

The repurposing of this compound for novel therapeutic applications represents a promising avenue for drug development. Its well-established safety profile and multifaceted mechanisms of action make it an attractive candidate for further investigation in a variety of disease contexts. The data and protocols presented in this guide offer a foundational resource for researchers and scientists seeking to explore the full therapeutic potential of this versatile carbonic anhydrase inhibitor. Future studies should focus on elucidating the precise molecular interactions within these signaling pathways and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound modulates intracranial pressure directly by its action on the cerebrospinal fluid secretion apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The carbonic anhydrase inhibitor this compound inhibits urinary bladder cancers via suppression of β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The carbonic anhydrase inhibitor this compound inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound lowers intracranial pressure and modulates the cerebrospinal fluid secretion pathway in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on aquaporin-1 and fluid flow in cultured choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of Acetazolamide in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide, a sulfonamide derivative, is a well-established carbonic anhydrase inhibitor used in the management of various conditions, including glaucoma, epilepsy, and altitude sickness. Its primary mechanism of action involves the reversible inhibition of carbonic anhydrase isoenzymes, leading to a reduction in bicarbonate reabsorption and subsequent physiological effects. However, a growing body of preclinical evidence suggests that this compound exerts a range of "off-target" effects, independent of its canonical interaction with carbonic anhydrase. These effects, which include modulation of ion channels and vasodilation, present both therapeutic opportunities and potential safety concerns.

This technical guide provides a comprehensive overview of the current understanding of this compound's off-target effects observed in preclinical studies. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the non-carbonic anhydrase mediated actions of this widely used drug. The guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation and inform future drug development strategies. While a comprehensive proteomic screen to identify all potential off-target binding partners of this compound is not yet publicly available, this guide focuses on the well-documented off-target interactions that have been elucidated through functional and mechanistic studies.

Quantitative Data on Off-Target Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the off-target effects of this compound on various molecular targets.

| Target/Effect | Species/Model | This compound Concentration | Key Quantitative Finding | Reference |

| Ion Channel Modulation | ||||

| Human Skeletal Muscle Chloride Channel (ClC-1) | HEK293T cells expressing hClC-1 | 100 µM | Significant negative shift in the voltage dependency of the open probability (P(o)), leading to increased chloride conductance near the resting membrane potential. | [1][2] |

| Calcium-Activated Potassium (KCa) Channel | K-deficient diet rat (in vivo) | 2.8 and 5.6 mg/kg/day | Prevention of paralysis and fiber depolarization; intense sarcolemma KCa2+ channel activity recorded. | [3] |

| Calcium-Activated Potassium (KCa) Channel | Rat muscle fibers (in vitro) | 6.17 µM (at -60 mV) and 4.01 µM (at +30 mV) | EC50 for enhancing KCa2+ current. | [3] |

| Voltage-gated K+ channels (Kv1.4, Kv4.1, Kv4.2, Kv4.3) | Adult rat nodose ganglion neurons | 1 mM | Reduction in the fast inactivating transient K+ current (IA). | |

| Vasodilation | ||||

| Forearm Blood Flow | Healthy human volunteers (in vivo) | 1, 3, 10 mg/min/dl infusion | Dose-dependent increase in forearm blood flow (23±6%, 82±19%, 241±38% vasodilation, respectively). | [4][5] |

| Porcine retinal arterioles (in vitro) | Various | Vasodilating effect is dependent on acidosis but not on hypercapnia, suggesting a mechanism other than carbonic anhydrase inhibition. | [6] | |

| Cerebral and Ocular Blood Flow | Healthy human volunteers (in vivo) | 1000 mg IV | Increased ocular fundus pulsation amplitude (+27%) and mean blood flow velocity in the middle cerebral artery (+38%) and ophthalmic artery (+19%). Effect is independent of nitric oxide. | [7][8][9] |

| Teratogenic Effects | ||||

| Limb Malformations | C57BL/6 mice (in vivo) | Teratogenic doses | Reduction of intracellular pH (pHi) in embryonic limb buds. | [10] |

Experimental Protocols

Electrophysiological Analysis of Ion Channel Modulation

a. Whole-Cell Patch-Clamp Recording on HEK293T Cells Expressing hClC-1

-

Cell Culture and Transfection: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are transiently transfected with a plasmid encoding the human skeletal muscle chloride channel (hClC-1) using a suitable transfection reagent.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2.

-

Experimental Procedure: Cells are voltage-clamped at a holding potential of 0 mV. A series of voltage steps are applied to elicit chloride currents. This compound is acutely applied to the bath solution at various concentrations. The effect of this compound on the current-voltage relationship and the voltage-dependence of channel activation is analyzed. To investigate the role of intracellular pH, experiments can be repeated with a higher concentration of HEPES buffer (e.g., 30 mM) in the pipette solution.[1][2]

b. Patch-Clamp Recording of KCa Channels in Isolated Muscle Fibers

-

Animal Model: A rat model of hypokalemic periodic paralysis can be established by feeding male Sprague-Dawley rats a K+-deficient diet.

-

Muscle Fiber Isolation: Single muscle fibers are enzymatically dissociated from the flexor digitorum brevis muscle.

-

Electrophysiological Recording: Inside-out patch-clamp recordings are performed. The pipette solution contains (in mM): 150 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration. The bath solution is similar to the pipette solution.

-

Experimental Procedure: The membrane patch is excised, and the intracellular face is exposed to the bath solution. The activity of KCa channels is recorded at different membrane potentials. This compound is added to the bath solution, and its effect on channel open probability and current amplitude is quantified.[3]

In Vitro Vasodilation Assay

-

Vessel Preparation: Porcine retinal arterioles are dissected and mounted in a myograph for isometric force measurements. The perivascular retinal tissue can be preserved or removed to investigate its role.

-

Experimental Conditions: The arterioles are bathed in a physiological salt solution (PSS) bubbled with a gas mixture to control pH and CO2 levels (e.g., 95% air and 5% CO2 for normocapnia). Experiments can be performed under conditions of normal pH, acidosis, normocapnia, and hypercapnia.

-

Experimental Procedure: The arterioles are pre-contracted with a prostaglandin analogue like U46619. Concentration-response curves for this compound are then generated by cumulatively adding the drug to the bath. The relaxation response is measured as a percentage of the pre-contraction tension.[6][11]

Assessment of Intracellular pH

-

Cell Loading: Cells (e.g., embryonic limb bud cells or cultured cells) are loaded with a pH-sensitive fluorescent dye, such as 5,5'-dimethyl-2,4-oxazolidinedione (DMO) or BCECF-AM.

-

Experimental Treatment: Cells are treated with this compound at various concentrations and for different durations.

-

Measurement:

-

For DMO, the distribution of the radiolabeled weak acid between the intracellular and extracellular compartments is measured to calculate the intracellular pH (pHi).[10]

-

For BCECF, the ratio of fluorescence emission at two different excitation wavelengths is measured using a fluorometer or a fluorescence microscope, and this ratio is converted to pHi using a calibration curve.[3]

-

Signaling Pathways and Mechanisms of Action

Modulation of Human Skeletal Muscle Chloride Channel (ClC-1)

This compound's effect on the ClC-1 channel is believed to be indirect, mediated by a change in intracellular pH. By inhibiting cytosolic carbonic anhydrase, this compound slows the hydration of CO2, leading to an accumulation of H+ and a decrease in intracellular pH. This intracellular acidification is proposed to allosterically modulate the ClC-1 channel, shifting its voltage-dependent gating and increasing chloride conductance at physiological membrane potentials. This increased chloride influx helps to stabilize the muscle membrane potential, which may explain its therapeutic effect in myotonia.[1][2]

Caption: this compound's indirect modulation of the ClC-1 channel via intracellular acidification.

Activation of Calcium-Activated Potassium (KCa) Channels and Vasodilation

Preclinical evidence suggests that this compound can directly activate KCa channels in vascular smooth muscle cells. This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, reducing the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration promotes smooth muscle relaxation and vasodilation. This mechanism is independent of nitric oxide and prostaglandins.[4][5]

Caption: Proposed signaling pathway for this compound-induced vasodilation via KCa channel activation.

Experimental Workflow for Investigating Off-Target Effects

A systematic approach to exploring the off-target effects of a compound like this compound involves a multi-pronged strategy, starting with broad screening and moving towards more focused mechanistic studies.

References

- 1. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Tubular pH by this compound in a Ca2+ Transport Deficient Mice Facilitates Calcium Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3– fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bruker.com [bruker.com]

- 6. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ocular pharmacokinetics of this compound from intravitreal implants by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound-induced cerebral and ocular vasodilation in humans is independent of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduction of embryonic intracellular pH: a potential mechanism of this compound-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

The Pharmacokinetics and Pharmacodynamics of Acetazolamide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide, a potent carbonic anhydrase inhibitor, has been a subject of extensive research in various animal models to elucidate its therapeutic potential and underlying mechanisms of action.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound across different animal species, including rats, mice, dogs, rabbits, and horses. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows. This compound's primary mechanism involves the non-competitive inhibition of carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide to carbonic acid.[3] This inhibition leads to a cascade of physiological effects, including diuresis, reduction of intraocular pressure (IOP), and anticonvulsant activity, making it a versatile pharmacological tool.[1][4][5]

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting carbonic anhydrase in various tissues.[6] In the proximal tubules of the kidneys, this inhibition disrupts the reabsorption of bicarbonate, sodium, and water, leading to diuresis and alkalinization of the urine.[6][7] In the eye, inhibition of carbonic anhydrase in the ciliary body reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[5] In the central nervous system (CNS), the exact anticonvulsant mechanism is not fully understood but is thought to involve the induction of metabolic acidosis and a direct effect on neuronal ion channels.[8]

Pharmacokinetics

The pharmacokinetic profile of this compound varies across different animal species. It is generally well-absorbed orally and is primarily excreted unchanged in the urine.[6][9] The following tables summarize key pharmacokinetic parameters of this compound in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Horses

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Intravenous (IV) | 4 | - | - | - | - | [10] |

| Oral (PO) | 8 | 1.90 ± 1.09 | 1.61 ± 1.24 | - | 25 ± 6 | [10] |

| Oral (PO) | 4.4 (BID for 1 week) | 0.4 ± 0.4 | 1.8 | 1.1 ± 0.5 (AUC0-10h) | - | [11] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Route of Administration | Dose (mg/kg) | Onset of Action | Peak Effect (hours) | Duration of Action (hours) | Reference |

| Oral (PO) | 7 - 10 (every 6 hours) | 30 minutes | ~5 | ~7 | [4] |

| Oral (PO) | 25 (single dose) | 30 minutes | ~5 | ~7 | [4] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and are observed in various organ systems.

Diuretic Effect